Product packaging for Hexadeca-8,11-dienoic acid(Cat. No.:CAS No. 109051-12-9)

Hexadeca-8,11-dienoic acid

Cat. No.: B14317931
CAS No.: 109051-12-9
M. Wt: 252.39 g/mol
InChI Key: ZZIZDEKTTBZBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadeca-8,11-dienoic acid is a 16-carbon straight-chain fatty acid belonging to the class of dienoic acids, characterized by the presence of two double bonds in its alkyl chain . As a C16 diunsaturated fatty acid, it serves as a valuable building block and intermediate in organic synthesis and materials science. Researchers utilize this compound in the study of lipid oxidation, polymer chemistry, and the development of novel materials, where its two double bonds allow for various chemical modifications and polymerization reactions . Dienoic acids, in general, are also of significant interest in biological research as they can be precursors to signaling molecules, though the specific biological role of this compound is not fully elucidated . The structural motif of "skipped dienes," where double bonds are separated by more than one single bond as found in the 8,11-positions of this molecule, is present in various natural products and can be synthesized through methods like decarboxylative coupling . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B14317931 Hexadeca-8,11-dienoic acid CAS No. 109051-12-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109051-12-9

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadeca-8,11-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,17,18)

InChI Key

ZZIZDEKTTBZBJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCCCCCCC(=O)O

Origin of Product

United States

Biosynthesis Pathways of Hexadeca 8,11 Dienoic Acid and Analogues

De Novo Fatty Acid Synthesis Pathways Relevant to C16 Chain Formation

The foundation of hexadeca-8,11-dienoic acid is a 16-carbon chain, which is constructed through the process of de novo fatty acid synthesis. egyankosh.ac.inwikipedia.org This fundamental metabolic pathway begins with the precursor molecule acetyl-CoA, much of which is derived from carbohydrates via the glycolytic pathway. egyankosh.ac.inwikipedia.org

The key steps in the de novo synthesis of the C16 chain, which results in palmitic acid (16:0), are as follows:

Carboxylation of Acetyl-CoA: The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). egyankosh.ac.inresearchgate.net This step is crucial as malonyl-CoA serves as the donor of two-carbon units for the growing fatty acid chain. egyankosh.ac.in

Chain Elongation by Fatty Acid Synthase (FAS): The subsequent elongation of the fatty acid chain is carried out by a multi-enzyme complex known as fatty acid synthase (FAS). egyankosh.ac.inresearchgate.net In animals and yeast, this is typically a large, multifunctional protein (FAS I), while in plants and bacteria, it is a complex of separate, dissociable enzymes (FAS II). wikipedia.orgresearchgate.net

Acyl Carrier Protein (ACP) Intermediates: Throughout the synthesis process in plastids, the intermediates are attached to an Acyl Carrier Protein (ACP), which shepherds the growing chain through the various enzymatic reactions. researchgate.net

Cyclical Reaction Sequence: The FAS complex catalyzes a repeating four-reaction sequence:

Condensation: An acetyl group (from acetyl-CoA) and a malonyl group (from malonyl-CoA) are condensed.

Reduction: The resulting β-ketoacyl-ACP is reduced.

Dehydration: A water molecule is removed to create a double bond.

Reduction: The double bond is reduced to form a saturated acyl-ACP. researchgate.net

This cycle repeats, adding two carbons with each turn, until a 16-carbon chain (palmitoyl-ACP) is formed. A thioesterase enzyme then hydrolyzes this product to release palmitate (the ionized form of palmitic acid), the primary product of the FAS system and the saturated precursor for C16 unsaturated fatty acids. egyankosh.ac.in In most plant species, fatty acids with chain lengths of 16 or 18 carbons are predominant. researchgate.net

Enzyme/ComplexFunction in C16 Chain FormationStarting Substrate(s)Final Product
Acetyl-CoA Carboxylase (ACC) Catalyzes the formation of malonyl-CoA from acetyl-CoA. egyankosh.ac.inresearchgate.netAcetyl-CoA, Bicarbonate, ATPMalonyl-CoA
Fatty Acid Synthase (FAS) Sequentially adds two-carbon units from malonyl-CoA to elongate the fatty acid chain. egyankosh.ac.inresearchgate.netAcetyl-CoA, Malonyl-CoA, NADPHPalmitoyl-ACP
Thioesterase (TE) Releases the completed C16 fatty acid chain from the Acyl Carrier Protein (ACP). egyankosh.ac.inPalmitoyl-ACPPalmitate (16:0)

Desaturation Mechanisms and Enzymatic Catalysis

Once the 16-carbon saturated fatty acid backbone is synthesized, double bonds are introduced by a class of enzymes known as fatty acid desaturases (FADS). These enzymes are critical for producing unsaturated and polyunsaturated fatty acids.

In mammals, the synthesis of various PUFAs is heavily reliant on the activities of the FADS1 and FADS2 enzymes, which are encoded by genes located in a cluster on chromosome 11. cornell.edunih.gov These enzymes introduce double bonds at specific positions in the fatty acid chain and can compete for the same substrates. nih.gov

FADS2 (Δ6-Desaturase): This enzyme is considered to catalyze the rate-limiting step in the biosynthesis of many long-chain polyunsaturated fatty acids (LCPUFAs). cornell.edunih.gov It is well-known for its Δ6-desaturase activity, converting linoleic acid (18:2n-6) to γ-linolenic acid (18:3n-6) and α-linolenic acid (18:3n-3) to stearidonic acid (18:4n-3). cornell.eduromj.org Crucially, the FADS2 gene product also exhibits Δ8-desaturase activity, providing an alternative pathway for PUFA synthesis. nih.govnih.gov There is also evidence that FADS2 can catalyze Δ4-desaturation. nih.gov

FADS1 (Δ5-Desaturase): This enzyme typically acts after FADS2 and an elongation step. cornell.edu It has Δ5-desaturase activity, which is responsible for converting dihomo-γ-linolenic acid (20:3n-6) into arachidonic acid (20:4n-6). romj.org Genetic variations in the FADS1/FADS2 gene cluster have been strongly associated with levels of PUFAs in human tissues, indicating their central role in regulating fatty acid metabolism. nih.gov

The interplay between FADS1 and FADS2 is essential for the production of dienoic and other polyenoic fatty acids from their precursors.

The formation of this compound specifically requires the introduction of double bonds at the Δ8 and Δ11 positions. This is accomplished by specialized desaturase enzymes.

Δ8-Desaturase Activity: A Δ8-desaturase enzyme introduces a double bond at the 8th carbon position of the fatty acid chain. nih.govwikipedia.org The FADS2 gene product in mammals has been shown to possess this activity, acting on 20-carbon fatty acid precursors like 20:2n-6. nih.gov A distinct Δ8-desaturase has also been isolated from the protist Euglena gracilis. This enzyme was found to introduce a Δ8 double bond into 20-carbon fatty acids that already contained a Δ11 double bond, demonstrating a pathway where Δ11 desaturation can precede Δ8 desaturation. nih.gov Enzymes with Δ8-desaturase activity have also been identified in plants. wikipedia.org

Δ11-Desaturase Activity: The introduction of a double bond at the Δ11 position is catalyzed by a Δ11-desaturase. Such enzymes have been identified in various organisms, including insects and microalgae. wikipedia.orgexpasy.org Significantly, a Δ11-desaturase isolated from the marine microalga Thalassiosira pseudonana was shown to specifically desaturate the 16-carbon palmitic acid (16:0) to produce palmitoleic acid (16:1Δ11). wikipedia.orgyork.ac.uk Similarly, a Δ11 desaturase from the arbuscular mycorrhizal fungus Rhizophagus irregularis is responsible for synthesizing 16:1Δ11cis. rothamsted.ac.uk This demonstrates a direct enzymatic pathway for creating the Δ11 double bond on a C16 backbone, a necessary step for the subsequent formation of this compound. The order of these desaturation events can vary, but the presence of both Δ8 and Δ11 desaturase activities is essential for the final structure of the target compound.

Desaturase EnzymeCatalytic ActivityKnown SubstratesRelevance to this compound
FADS1 Δ5-Desaturase cornell.edunih.gov20:3n-6, 20:4n-3 nih.govromj.orgPart of the general PUFA synthesis pathway that produces related fatty acids.
FADS2 Δ6-Desaturase, Δ8-Desaturase cornell.edunih.govnih.gov18:2n-6, 18:3n-3, 20:2n-6, 20:3n-3 nih.govPossesses the Δ8-desaturase activity required for one of the double bonds.
Δ11-Desaturase Δ11-Desaturase wikipedia.orgexpasy.orgPalmitic acid (16:0), Myristic acid (14:0) wikipedia.orgexpasy.orgDirectly creates the Δ11 double bond on a C16 fatty acid precursor.

Chain Elongation and Shortening Processes

The carbon chain length of fatty acids is not fixed after de novo synthesis. It can be modified through subsequent enzymatic processes of elongation (adding carbons) or shortening (removing carbons), allowing for the synthesis of a diverse array of fatty acids from a limited set of precursors.

While beta-oxidation is primarily known as a catabolic process for energy generation, it also serves to shorten the carbon chains of fatty acids, which can be a step in the biosynthesis of shorter-chain derivatives. igntu.ac.ineagri.org This process occurs within the mitochondria and peroxisomes and involves a cycle of four reactions that sequentially remove two-carbon units (as acetyl-CoA) from the carboxyl end of an acyl-CoA molecule. nih.govmdpi.com

For example, a C18 fatty acid like stearic acid or linoleic acid can be shortened to a C16 derivative. Research on insect pheromones has shown that deuterium-labeled stearic acid (C18:0) and linoleic acid (C18:2) can be converted into (7Z,10Z)-7,10-hexadecadienal, a C16 compound, indicating that chain-shortening is a viable biosynthetic route. vulcanchem.com This suggests that a similar beta-oxidation-mediated pathway could be involved in producing a C16 dienoic acid backbone from more common C18 fatty acids. Studies in rats have also demonstrated that a C20 fatty acid can undergo partial degradation to form a C18 fatty acid, confirming the role of chain shortening in fatty acid remodeling. capes.gov.br

The biosynthesis of hexadecadienoic acids can originate from various existing fatty acids that serve as precursors. These precursors can then be modified by desaturases, elongases, or shortening enzymes.

Linoleic Acid (18:2n-6): This common C18 polyunsaturated fatty acid is a known precursor for related C16 dienoic compounds. vulcanchem.com Studies have demonstrated that linoleic acid can be metabolized through chain-shortening and functional group transformations to produce hexadeca-7,10-dienoate, an isomer of the target compound. vulcanchem.com

9,12-Hexadecadienoic Acid (16:2n-4): This C16 dienoic acid, found in some fish oils, can undergo elongation to form C18 fatty acids like 11,14-octadecadienoic acid (18:2n-4). nih.govjst.go.jp This demonstrates that C16 dienoic acids are metabolically active and can be part of pathways involving both elongation and desaturation. For instance, 9,12-hexadecadienoic acid can be desaturated by a Δ6-desaturase and then elongated to produce 8,11,14-octadecatrienoic acid (18:3n-4). nih.govjst.go.jp This highlights the potential for a C16 dienoic acid to be an intermediate that is further modified.

The existence of these pathways indicates a flexible metabolic grid where C18 and C16 fatty acids can be interconverted and modified to produce a variety of dienoic structures, including this compound.

ProcessDescriptionExample Precursor(s)Example Product(s)
Beta-Oxidation (Chain Shortening) Sequential removal of two-carbon units from a longer-chain fatty acid. igntu.ac.inLinoleic Acid (18:2), Stearic Acid (18:0) vulcanchem.com(7Z,10Z)-7,10-Hexadecadienoate vulcanchem.com
Elongation Addition of two-carbon units to a fatty acid chain.9,12-Hexadecadienoic acid (16:2) nih.govjst.go.jp11,14-Octadecadienoic acid (18:2) nih.govjst.go.jp

Microbial Biosynthetic Routes for Hexadecadienoic Acids

The biosynthesis of fatty acids in microorganisms is a fundamental metabolic process, primarily orchestrated by the fatty acid synthase (FAS) system. libretexts.orgaocs.org This intricate enzymatic machinery constructs saturated fatty acids, which can subsequently undergo modifications such as desaturation to introduce double bonds, leading to a diverse array of unsaturated fatty acids. libretexts.orgdergipark.org.tr While polyunsaturated fatty acids with a 16-carbon chain are not commonly found in high concentrations in most bacteria and fungi, certain microbial species possess the necessary enzymatic pathways for their synthesis. dss.go.th The production of specific isomers of hexadecadienoic acid is dictated by the regioselectivity of the desaturase enzymes present in the microorganism.

The general pathway for fatty acid synthesis commences with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. libretexts.orgaocs.org The fatty acid synthase complex then facilitates the sequential addition of two-carbon units from malonyl-ACP to a growing acyl chain. aocs.orgnih.gov This elongation cycle, involving condensation, reduction, dehydration, and another reduction, typically culminates in the production of palmitoyl-ACP (a C16:0 fatty acid). aocs.org From this saturated precursor, desaturase enzymes introduce double bonds at specific positions to yield various unsaturated fatty acids.

While the direct microbial biosynthesis of this compound is not extensively documented, the production of other hexadecadienoic acid isomers by microorganisms provides insight into the plausible enzymatic steps involved. For instance, the filamentous fungus Trichoderma sp. AM076 has been shown to convert palmitoleic acid (16:1ω7) into 9,12-cis-hexadecadienoic acid (16:2ω4) through a Δ12 desaturation reaction. dss.go.th This demonstrates the capability of microbial systems to introduce a second double bond into a C16 monounsaturated fatty acid.

Another relevant example, although leading to a modified product, is the bioconversion of palmitoleic acid by genetically engineered Escherichia coli. nih.gov These bacteria, expressing a variant of the 6,8-linoleate diol synthase from Penicillium oxalicum, can produce 8,11-dihydroxy-9(Z)-hexadecenoic acid. nih.gov This process suggests the potential for enzymatic activity at the C8 and C11 positions of a hexadecanoic acid backbone within a microbial host.

Based on these analogous pathways, a hypothetical biosynthetic route for this compound in a microorganism would likely start from palmitic acid (16:0). This saturated fatty acid would first be desaturated to form a monounsaturated precursor. A plausible intermediate would be hexadec-8-enoic acid, formed by a Δ8-desaturase. Subsequently, a Δ11-desaturase would act on this monounsaturated fatty acid to introduce a second double bond, yielding this compound. The specific desaturases responsible for these precise reactions in a C16 chain would be unique to the producing organism.

The following table summarizes the key microbial species and their products related to the biosynthesis of C16 dienoic fatty acids.

MicroorganismPrecursorProductKey Enzyme/Reaction
Trichoderma sp. AM076Palmitoleic acid (16:1ω7)9,12-cis-Hexadecadienoic acid (16:2ω4)Δ12 desaturation dss.go.th
Engineered E. coliPalmitoleic acid8,11-dihydroxy-9(Z)-hexadecenoic acid6,8-linoleate diol synthase variant nih.gov

Metabolism and Enzymatic Transformations of Hexadeca 8,11 Dienoic Acid

Beta-Oxidation Pathways

Beta-oxidation is a primary metabolic process for fatty acids, occurring in both mitochondria and peroxisomes. nih.govdiva-portal.org This pathway systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter other metabolic cycles for energy production. aocs.org For polyunsaturated fatty acids like hexadeca-8,11-dienoic acid, auxiliary enzymes are necessary to handle the double bonds. aocs.org

Formation of Shorter-Chain Hexadecadienoic Acid Metabolites

The beta-oxidation of longer-chain polyunsaturated fatty acids (PUFAs) can lead to the formation of C16 metabolites. For instance, C20 PUFAs can be chain-shortened in peroxisomes. nih.gov This process is crucial for metabolizing dietary fatty acids and remodeling them into other essential fatty acids. nih.gov Studies have shown that C20 fatty acids like sciadonic acid (20:3) and juniperonic acid (20:4) are converted to C18 essential fatty acids through a process involving peroxisomal β-oxidation to remove a C2 unit, followed by chain elongation. nih.gov Similarly, the metabolism of conjugated linoleic acid (CLA), a C18 fatty acid, has been shown to produce C16 metabolites, suggesting an efficient peroxisomal beta-oxidation process. nih.govresearchgate.net The conversion of arachidonic acid (a C20 PUFA) can also lead to various hydroxylated derivatives, including dihydroxy-hexadecadienoic acids, through pathways involving enzymes like cyclooxygenase (COX) and cytochrome P450. ahajournals.orgmdpi.comnih.gov

Identification of Nitroalkene Metabolites

Nitroalkene derivatives of fatty acids are formed through reactions involving nitrogen dioxide (•NO2), often under inflammatory conditions. nih.govnih.gov These electrophilic molecules can undergo further metabolism, including beta-oxidation, which results in chain-shortened metabolites. nih.gov Conjugated linoleic acid (CLA) is a known substrate for nitration, forming NO2-CLA. nih.govnih.gov The metabolism of NO2-CLA in macrophages leads to the generation of dinor (C16) and tetranor (C14) metabolites through beta-oxidation. nih.gov These chain-shortened nitroalkene metabolites have been identified in human urine and are considered part of a metabolic network that regulates the levels and activity of these signaling molecules. nih.govconicet.gov.ar The formation of these metabolites is significant as nitro-fatty acids are known to have anti-inflammatory and cytoprotective signaling actions. nih.govresearchgate.net

Alpha-Oxidation and Omega-Oxidation Mechanisms in Fatty Acid Metabolism

Besides beta-oxidation, fatty acids can be metabolized through alpha- and omega-oxidation, which occur in different cellular compartments and serve specific functions.

Alpha-oxidation takes place in the peroxisomes and is primarily responsible for the metabolism of branched-chain fatty acids, such as phytanic acid, which cannot be immediately processed by beta-oxidation due to a methyl group at the β-carbon. ourbiochemistry.combiochemden.comwikipedia.org This pathway removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgnepjol.info The process involves the hydroxylation of the alpha-carbon, followed by decarboxylation. ourbiochemistry.com

Omega-oxidation is typically a minor pathway that occurs in the endoplasmic reticulum of liver and kidney cells. wikipedia.orgbyjus.comallen.in It becomes more significant when beta-oxidation is impaired. wikipedia.orgmicrobenotes.com This pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.org The process is initiated by a cytochrome P450-dependent hydroxylase that introduces a hydroxyl group onto the ω-carbon. wikipedia.orgallen.in This is followed by two dehydrogenation steps, which convert the hydroxyl group first to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid that is more water-soluble and can be excreted. nih.govbyjus.com

Oxidation PathwayCellular LocationPrimary SubstratesKey Function
Alpha-Oxidation Peroxisomes biochemden.commicrobenotes.comBranched-chain fatty acids (e.g., Phytanic acid) ourbiochemistry.comwikipedia.orgRemoval of a single carbon from the carboxyl end to enable further oxidation. wikipedia.org
Omega-Oxidation Endoplasmic Reticulum wikipedia.orgallen.inmicrobenotes.comMedium-chain fatty acids (10-12 carbons) wikipedia.orgmicrobenotes.comOxidation of the terminal methyl group to form dicarboxylic acids for excretion; an alternative pathway when β-oxidation is defective. nih.govwikipedia.org

Epoxidation and Hydroxylation Reactions

Enzymatic reactions can introduce epoxide and hydroxyl groups into the hydrocarbon chain of unsaturated fatty acids, leading to a diverse range of bioactive products.

Fungal Peroxygenase-Mediated Epoxidation Yielding Hexadecadienoic Acid Derivatives

Fungal unspecific peroxygenases (UPOs) are enzymes capable of catalyzing the selective epoxidation of polyunsaturated fatty acids. mdpi.comfrontiersin.orgnih.gov These biocatalysts are of interest as an environmentally friendly alternative to chemical epoxidation methods. frontiersin.org UPOs can convert both free fatty acids and their methyl esters into epoxide derivatives. nih.gov For example, enzymes from fungi like Chaetomium globosum (CglUPO) and Marasmius rotula (MroUPO) have been shown to transform mixtures of fatty acids from vegetable oils into mono- and diepoxides. frontiersin.org Specifically, the epoxidation of a C16 trienoic acid (Hexadeca-7,10,13-trienoic acid) has been demonstrated. mdpi.com While direct evidence for the epoxidation of this compound to 13,14-epoxyhexadeca-7,10-dienoic acid by this specific mechanism is not detailed in the provided search results, the general capability of fungal UPOs to epoxidize polyunsaturated fatty acids, including those of C16 and C18 chain length, is well-established. mdpi.comacs.orgacs.org

Formation of Furan (B31954) Fatty Acids

Furan fatty acids (FuFAs) are characterized by a furan ring within the fatty acid chain and are found in various organisms, including plants, algae, and bacteria. nih.govosti.gov The biosynthesis of these compounds is complex and not fully elucidated, with different proposed pathways in various organisms. nih.gov One proposed pathway in algae involves the lipoxygenase-catalyzed oxidation of a dienoic acid to a hydroperoxy derivative, followed by ring closure and rearrangement to form the furan moiety. nih.govosti.gov In some bacteria, a different pathway has been identified for the formation of methylated FuFAs. nih.govglbrc.orgosti.gov This pathway begins with the methylation of an unsaturated fatty acid, followed by desaturation and subsequent incorporation of an oxygen atom from O2 to form the furan ring. nih.govglbrc.org An example of a furan fatty acid is 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid, which is structurally related to C16 and C18 fatty acids. The formation of a compound like 8,11-epoxy-9,10-dimethylhexadeca-8,10-dienoic acid would represent such a furan-containing structure derived from a C16 precursor.

Conjugation and Derivatization Processes

Following primary metabolic transformations, this compound and its metabolites can undergo further conjugation and derivatization reactions. These processes typically increase the water solubility of the compounds, facilitating their transport and excretion from the body. Key pathways include the formation of sulfated or glucuronidated metabolites and the interaction with endogenous nucleophiles such as cellular thiols.

Formation of Sulfated or Glucuronidated Metabolites

Glucuronidation is a major pathway for the metabolism and elimination of various endogenous and xenobiotic compounds, including fatty acids. This reaction involves the transfer of glucuronic acid from the activated form, UDP-glucuronic acid (UDPGA), to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While direct studies on the sulfation and glucuronidation of this compound are not extensively documented, evidence for the glucuronidation of related C16 dienoic acids has been found in specific pathological conditions.

Research on urine from patients with generalized peroxisomal disorders has identified a series of glucuronic acid-conjugated dihydroxy fatty acids. researchgate.net Among these, metabolites derived from C16 fatty acids were noted. These compounds are considered to be the β-oxidation products of C18 fatty acids. researchgate.net The presence of hexadecadienoic acid glucuronides was observed in these studies, indicating that C16 dienoic fatty acids can serve as substrates for glucuronidation enzymes, particularly after undergoing other transformations like hydroxylation. researchgate.net One of the major species identified was 10,11-dihydroxy-7-hexadecenoic acid glucuronide. researchgate.net In total, gas chromatography-mass spectrometry identified 16 different C16 and C18 dihydroxy fatty acids conjugated with glucuronic acid. researchgate.net

Table 1: Identified Glucuronidated C16 Fatty Acid Metabolites in Urine from Patients with Peroxisomal Disorders

Compound Number Compound Name Glucuronide Position
1 7,8-Dihydroxy-4,10-hexadecadienoic acid 7
2 7,8-Dihydroxyhexadecanoic acid 7 or 8
3 7,8-Dihydroxy-10-hexadecenoic acid 7
4 10,11-Dihydroxy-7-hexadecenoic acid 10

Source: Adapted from research on fatty acid glucuronides in peroxisomal disorders. researchgate.net

While sulfation, mediated by sulfotransferases (SULTs), is a common conjugation pathway for many phenolics and steroids, specific data on the sulfation of this compound is limited. nih.gov Generally, both glucuronidation and sulfation enhance the hydrophilicity of fatty acids, preparing them for renal or biliary excretion. nih.gov

Interaction with Cellular Thiols (e.g., cysteine-nitroalkene conjugates)

Unsaturated fatty acids, including C16 derivatives, can be converted into electrophilic species, such as nitroalkenes, through reactions involving nitrogen dioxide derived from sources like myeloperoxidase or peroxynitrite. nih.govconicet.gov.ar These electrophilic fatty acid nitroalkenes are reactive molecules that can readily undergo Michael addition reactions with biological nucleophiles. nih.gov Cellular thiols, particularly the cysteine residues in glutathione (B108866) (GSH) and proteins, are primary targets for this type of conjugation. conicet.gov.armdpi.com

The formation of these conjugates is a significant pathway for the metabolic disposition of nitro-fatty acids. nih.gov Once formed, glutathione-nitro-fatty acid (GSH-NO2-FA) conjugates can be exported from cells by multidrug-resistant proteins (MRPs). nih.govconicet.gov.ar Subsequently, these GSH conjugates can be metabolized by peptidases to form cysteinylglycine (B43971) and cysteine conjugates, which may then be N-acetylated and excreted. nih.govconicet.gov.ar

Studies have identified electrophilic 16-carbon and 14-carbon nitroalkenyl compounds in the urine of healthy humans, which are considered β-oxidation metabolites of larger nitrated fatty acids like nitro-conjugated linoleic acid (NO2-CLA). nih.govconicet.gov.ar The presence of their corresponding cysteine-nitroalkene conjugates has been confirmed through high-resolution mass spectrometry and co-elution with synthetic standards. nih.govconicet.gov.ar This indicates that the formation of Michael adducts with thiols is a favored process under biological conditions. conicet.gov.ar These cysteine conjugates exist in equilibrium with the free nitroalkene pool in urine. nih.govconicet.gov.ar

Table 2: Identified C16 Nitro-Fatty Acid Metabolites and Their Thiol Conjugation Potential

Parent Compound Class C16 Metabolite (β-oxidation product) Conjugation Product Detection Status
Nitro-Conjugated Linoleic Acid (NO2-CLA) 10-NO2-hexadeca-7,9-dienoic acid Cysteine Conjugate Detected in human urine nih.govconicet.gov.ar
Nitro-Conjugated Linoleic Acid (NO2-CLA) 7-NO2-hexadeca-7,9-dienoic acid Cysteine Conjugate Detected in human urine nih.gov

Source: Based on studies of endogenous fatty acid nitroalkene metabolites. nih.govconicet.gov.ar

The reaction with cellular thiols is not limited to detoxification and excretion. The reversible nature of these Michael addition reactions suggests that the conjugated forms can act as a reservoir for the parent electrophilic fatty acid, which is known to have signaling properties. conicet.gov.ar

Biological Roles and Physiological Significance of Hexadeca 8,11 Dienoic Acid

Involvement in Cellular Signaling Pathways

Hexadeca-8,11-dienoic acid and its isomers are key players in cellular communication, capable of modulating membrane characteristics and interacting with crucial enzymes and receptors that govern cellular responses.

As a polyunsaturated fatty acid, this compound is predicted to influence the physical properties of cell membranes. The presence of cis double bonds introduces kinks into the acyl chain, preventing tight packing of phospholipids (B1166683) and thereby increasing membrane fluidity and flexibility. medchemexpress.com This is a fundamental mechanism by which cells regulate the function of membrane-bound proteins, control transport processes, and adapt to environmental stressors. For instance, the related isomer, cis-9,12-Hexadecadienoic acid, has been shown to be incorporated into the phospholipids of rat liver cells, which is a key step in modifying membrane composition and function. jst.go.jp Increased fluidity affects the stability of the membrane and can influence cellular signaling. medchemexpress.com

Research on various isomers of hexadecadienoic acid has revealed interactions with several key enzymes and receptors, suggesting a role in regulating critical cellular processes. The (5Z,9Z)-isomer, for example, has been identified as an inhibitor of human topoisomerase I, an enzyme essential for DNA replication and transcription. researchgate.net This inhibition is dependent on the cis geometry of the double bonds. researchgate.net Furthermore, the (7Z,10Z)-isomer is known to be a metabolite of conjugated linoleic acid and is thought to exert effects by modulating arachidonic acid metabolism and inhibiting the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor in inflammatory responses. vulcanchem.com Studies on hydroxylated derivatives, such as 13-Hydroxy-9,11-hexadecadienoic acid, have shown interactions with proteins like RAC-alpha serine/threonine-protein kinase (AKT1) and polyunsaturated fatty acid 5-lipoxygenase (ALOX5), indicating a broad range of potential enzymatic targets. arabjchem.org

Hexadecadienoic Acid Isomer/DerivativeEnzyme/Receptor TargetObserved EffectReference
(5Z,9Z)-5,9-Hexadecadienoic acidHuman Topoisomerase IInhibition researchgate.net
(7Z,10Z)-7,10-Hexadecadienoic acidNuclear Factor kappa B (NF-κB) PathwayInhibition of activation vulcanchem.com
13-Hydroxy-9,11-hexadecadienoic acidAKT1, ALOX5Interaction arabjchem.org

By interacting with key enzymes and modulating membrane environments, hexadecadienoic acids can significantly influence intracellular signal transduction. The inhibition of the NF-κB pathway by the (7Z,10Z)-isomer points to a direct role in controlling inflammatory signaling. vulcanchem.com Similarly, the ability of the (5Z,9Z)-isomer to inhibit topoisomerase I suggests it could impact signaling pathways that control cell proliferation and apoptosis. researchgate.net The activation of peroxisome proliferator-activated receptors (PPARs) by fatty acids is another critical signaling mechanism; these nuclear receptors regulate genes involved in lipid metabolism and inflammation. While direct data for the 8,11-isomer is sparse, other polyunsaturated fatty acids are well-known PPAR ligands, suggesting a potential role for this compound in this pathway as well. physiology.org

Role in Microbial Biofilm Modulation (e.g., in Staphylococcus aureus)

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. researchgate.net Certain fatty acids have been identified as modulators of biofilm formation. Research into the antimicrobial properties of various fatty acids has shown that hexadecadienoic acid can inhibit the biofilm formation of gram-positive bacteria, including the pathogenic bacterium Staphylococcus aureus. nih.gov Specifically, the isomer (5Z,9Z)-5,9-hexadecadienoic acid has demonstrated direct antimicrobial activity against S. aureus with a minimal inhibitory concentration (MIC) of 80 µM. researchgate.net This antibacterial action may be linked, at least in part, to the inhibition of bacterial topoisomerases. researchgate.net

Precursor Function in Biosynthesis of Bioactive Lipids

This compound can serve as a building block for more complex and potent bioactive molecules, particularly lipopeptides.

Liposidomycins are a class of uridyl liponucleoside antibiotics that potently inhibit the biosynthesis of bacterial peptidoglycan, a crucial component of the bacterial cell wall. nih.gov The structure of these antibiotics includes a fatty acyl chain. Notably, a component of the liposidomycin complex, Liposidomycin A, contains 3-(3'-methylglutaryl)-7,10-hexadecadienoic acid. This indicates that a close isomer of this compound is a structural component of this potent antibiotic. Studies on the production of liposidomycins by Streptomyces species have shown that the fatty acid composition of the final antibiotic can be influenced by supplying different fatty acids in the culture medium, a process known as precursor-directed biosynthesis. This suggests that the enzymatic machinery for liposidomycin synthesis can incorporate various fatty acid precursors, including potentially this compound, into the final structure.

Precursor for Pheromones and Antifungals

This compound and its isomers are significant precursors in the biosynthesis of insect pheromones. In many moth species, specific isomers of hexadecadienoic acid are transformed through a series of enzymatic reactions to produce the final pheromone components, which are often aldehydes or acetates.

For instance, in the Chinese tussah silkworm, Antheraea pernyi, (E,Z)-6,11-hexadecadienoic acid is the immediate precursor to the dienoic sex pheromone. harvard.edu The biosynthesis of this precursor involves two different desaturation steps, a Δ6 and a Δ11 desaturase, acting on a saturated fatty acid. harvard.eduebi.ac.uk Similarly, in the silkworm moth, Bombyx mori, (10E,12Z)-10,12-hexadecadienoic acid is a proposed precursor to bombykol, the primary sex pheromone. tandfonline.comoup.com The navel orangeworm, Amyelois transitella, utilizes (11Z,13Z)-11,13-hexadecadienoic acid as a likely precursor to its pheromone component, 11Z,13Z-16:Ald. researchgate.net

The biosynthesis of these pheromone precursors often starts from common fatty acids like palmitic acid or stearic acid, which undergo desaturation and sometimes chain-shortening or elongation. researchgate.netvulcanchem.com The specific enzymes involved, particularly desaturases and reductases, determine the final structure of the pheromone. plos.org The diversity in these biosynthetic pathways contributes to the specificity of chemical communication in insects. researchgate.net

While the role of hexadecadienoic acids as pheromone precursors is well-documented, their direct involvement as precursors for antifungal compounds is less clear from the available research. However, some polyunsaturated fatty acids and their derivatives are known to have antifungal properties.

Table 1: Hexadecadienoic Acid Isomers as Pheromone Precursors in Moths

Contribution to Oxidative Stability in Lipids (e.g., furan (B31954) fatty acids)

While direct evidence for this compound's role in oxidative stability is limited, related dienoic fatty acids are precursors to furan fatty acids (FuFAs), which are known for their antioxidant properties. osti.govresearchgate.net FuFAs are thought to protect other polyunsaturated fatty acids from lipid peroxidation by acting as potent radical scavengers. researchgate.netuu.nl

The biosynthesis of FuFAs can involve the oxidation of dienoic fatty acids. For example, in some algae, it is suggested that 9,12-hexadecadienoic acid is a precursor for the propyl-substituted side chains of furan fatty acids. osti.gov The process is thought to begin with a lipoxygenase-catalyzed oxidation. osti.gov In some bacteria, a different pathway for FuFA biosynthesis has been proposed, starting with the methylation of a monounsaturated fatty acid. osti.govnih.gov

Although not directly involving this compound, research on other dienoic acids, such as octadeca-5,7-dienoic acid, suggests they could be precursors to furan derivatives with significant antioxidant activity. vulcanchem.com These furan fatty acid derivatives have shown higher radical scavenging activity than α-tocopherol in certain assays. vulcanchem.com The presence of furan fatty acids in organisms like fish, which have high concentrations of omega-3 polyunsaturated fatty acids, may contribute to their oxidative stability. nih.gov

Ecological Significance (e.g., as pheromone components)

The primary ecological significance of this compound and its isomers lies in their role as precursors to insect sex pheromones, which are vital for chemical communication and reproductive success. harvard.eduresearchgate.netsciforum.net The specific blend and ratio of pheromone components, derived from precursors like hexadecadienoic acids, ensure species-specific attraction and mating. plos.org

For example, the production of (E,Z)-6,11-hexadecadienal and its corresponding acetate (B1210297) from (E,Z)-6,11-hexadecadienoic acid in the Chinese tussah silkworm is a key factor in its reproductive isolation. harvard.edu Similarly, the biosynthesis of (7Z,10Z)-7,10-hexadecadienal from (7Z,10Z)-7,10-hexadecadienoic acid is crucial for the chemical communication of the moth Chilecomadia valdiviana. vulcanchem.com

The biosynthetic pathways leading to these pheromones are often highly specific. In some cases, insects can synthesize these precursors de novo from common fatty acids like stearic acid, while in others, they may be derived from dietary sources like linoleic acid through processes such as chain-shortening. vulcanchem.com This metabolic flexibility highlights the ecological adaptability of insects in producing these essential signaling molecules.

The evolution of these pheromone biosynthetic pathways, including the desaturase enzymes that create the specific double bond patterns in hexadecadienoic acids, is a significant area of research in chemical ecology. harvard.eduebi.ac.uk The diversity and specificity of these chemical signals play a fundamental role in maintaining species boundaries and driving evolutionary processes in insects.

Table 2: Chemical Compounds Mentioned

Molecular Mechanisms of Action of Hexadeca 8,11 Dienoic Acid and Its Metabolites

Ligand-Receptor Interactions and Activation Profiles

The signaling functions of Hexadeca-8,11-dienoic acid and its metabolites are often initiated by their interaction with specific protein receptors. While the parent fatty acid can have direct effects, its metabolites are particularly important as high-affinity ligands for nuclear receptors and potentially G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors that function as ligand-activated transcription factors. Fatty acids and their derivatives are well-established as natural ligands for all three PPAR isotypes (α, γ, and δ). Saturated fatty acids such as palmitic acid (C16:0) are known to activate PPARs. mdpi.comdiva-portal.org Metabolites of other polyunsaturated fatty acids, such as conjugated linoleic acid (CLA), which can be metabolized to C16:2 conjugated dienoic acids, have been shown to exert their effects through PPAR-γ-dependent pathways. researchgate.nethmdb.ca

Furthermore, nitrated metabolites of fatty acids, which can be formed from this compound in the presence of reactive nitrogen species, are potent agonists of PPARγ. nih.govnih.gov Research on nitrated oleic and linoleic acid reveals that the specific position of the nitro group on the fatty acid backbone is a critical determinant of the potency and efficacy of PPARγ activation. nih.gov These interactions trigger a conformational change in the receptor, leading to the regulation of target gene expression. Therefore, the various metabolites of this compound likely exhibit distinct activation profiles for different PPAR isotypes, initiating diverse downstream biological responses.

Enzymatic Modulation and Inhibition Dynamics

This compound and its metabolic products can directly interact with and modulate the activity of various enzymes, thereby influencing cellular signaling and metabolic pathways.

Cytochrome P450 (CYP) Monooxygenases : These enzymes are central to the metabolism of polyunsaturated fatty acids. nih.govmdpi.com CYP epoxygenases convert this compound into epoxide derivatives, analogous to the formation of epoxyeicosatrienoic acids (EETs) from arachidonic acid. nih.gov These epoxide metabolites are often biologically active signaling molecules themselves.

Soluble Epoxide Hydrolase (sEH) : The epoxide metabolites generated by CYPs are primary substrates for soluble epoxide hydrolase. This enzyme converts the epoxides into their corresponding diols (dihydroxydienoic acids). nih.gov The conversion by sEH is a critical step in terminating the signaling of the epoxide metabolites, as the resulting diols often have different or reduced biological activity.

Lipoxygenases (LOX) : LOX enzymes can oxygenate polyunsaturated fatty acids to produce hydroperoxy and corresponding hydroxy derivatives. nih.govresearchgate.net The inhibition of soybean lipoxygenase by anacardic acid, a phenolic lipid, demonstrates that fatty acid-like molecules can act as competitive inhibitors of these enzymes, often through chelation of the iron atom in the enzyme's active site. nih.gov

Desaturases and Elongases : Studies on the related isomer, 9Z,12Z-hexadecadienoic acid, indicate that it can modulate the activity of enzymes such as desaturases and elongases, which are responsible for altering the chain length and degree of saturation of fatty acids. nih.govjst.go.jp

Membrane Integration and Biophysical Effects

As a fatty acid, this compound and its metabolites can be incorporated into the phospholipid bilayer of cellular membranes, altering their biophysical properties and influencing the function of membrane-associated proteins.

Research has demonstrated that related fatty acids, such as 9,12-hexadecadienoic acid, are readily incorporated into the phospholipids (B1166683) of cellular membranes in various tissues, including the liver. nih.govjst.go.jp Metabolites like EETs are known to be esterified into the sn-2 position of membrane phospholipids. nih.gov This incorporation can serve as a mechanism for storing these signaling molecules, which can be released upon cellular stimulation by phospholipases.

The integration of these unsaturated fatty acids into the membrane can influence its fluidity, thickness, and curvature. The presence of cis double bonds in this compound introduces kinks into the acyl chain, increasing membrane fluidity by disrupting the tight packing of saturated fatty acids. This change in the lipid environment can, in turn, modulate the activity of embedded ion channels, receptors, and enzymes whose functions are sensitive to the biophysical state of the membrane. nih.gov

Transcriptional Regulation and Gene Expression Modulation (e.g., PPAR activation by EETs)

A primary mechanism through which this compound and its metabolites exert their biological effects is by modulating the transcription of specific genes. This regulation is most prominently achieved through the activation of PPARs.

Upon binding a ligand, such as an epoxide or nitrated metabolite of this compound, the PPAR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This activated PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. mdpi.com

Binding of the complex to a PPRE recruits a suite of co-activator proteins that facilitate the assembly of the transcriptional machinery, leading to an increase in the expression of target genes. Genes regulated by PPARs are centrally involved in lipid metabolism, including fatty acid uptake, β-oxidation (both mitochondrial and peroxisomal), and storage. mdpi.comnih.gov For example, PPARα activation upregulates genes involved in fatty acid catabolism. diva-portal.org

Furthermore, PPAR activation can have potent anti-inflammatory effects. This is often achieved through a mechanism known as transcriptional repression, where activated PPARs interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). hmdb.ca By inhibiting NF-κB, PPARs can downregulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Post-Translational Modifications and Protein Activity Modulation

Beyond transcriptional regulation, metabolites of this compound can directly modulate protein function through covalent post-translational modifications (PTMs). A key mechanism in this context is nitroalkylation, mediated by nitrated fatty acids (NO₂-FAs). mdpi.comnih.govujaen.es

In environments with elevated levels of reactive nitrogen species, the double bonds of this compound can undergo nitration, yielding electrophilic nitroalkene derivatives. pnas.org These electrophilic metabolites can react with nucleophilic amino acid residues on proteins, primarily cysteine and histidine, via a Michael addition reaction. nih.govpnas.org This covalent, yet often reversible, attachment of the fatty acid to the protein is termed nitroalkylation. mdpi.comujaen.es

Nitroalkylation can alter a protein's conformation, activity, localization, or interaction with other proteins. pnas.org For instance, this PTM has been shown to regulate the activity of key signaling proteins. The phosphatase activity of calcineurin, a critical enzyme in T-cell activation, is inhibited by nitroalkylation, leading to a downstream suppression of the NFAT transcription factor. nih.gov This modification represents a direct, non-transcriptional mechanism by which fatty acid metabolites can rapidly influence cellular signaling cascades and protein function. nih.gov

Data Tables

Table 1: Summary of Molecular Mechanisms of this compound and Its Metabolites

Mechanism Category Molecule/Metabolite Type Molecular Target Effect/Interaction Citation(s)
Ligand-Receptor Interaction Nitrated Metabolites Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist; direct binding and activation. nih.gov, nih.gov
Parent Fatty Acid / Metabolites Peroxisome Proliferator-Activated Receptors (PPARα, δ, γ) Potential ligand; activation leads to downstream gene regulation. mdpi.com, hmdb.ca
Enzymatic Modulation Parent Fatty Acid Cytochrome P450 (CYP) Epoxygenases Substrate; conversion to epoxy-metabolites. nih.gov, nih.gov
Epoxide Metabolites Soluble Epoxide Hydrolase (sEH) Substrate; conversion to dihydroxy-metabolites. nih.gov
Parent Fatty Acid Lipoxygenases (LOX) Substrate; conversion to hydroxy-metabolites. nih.gov
Membrane Integration Parent Fatty Acid Phospholipid Bilayer Incorporation into phospholipids, particularly at the sn-2 position. nih.gov, nih.gov
Transcriptional Regulation Metabolites (e.g., Epoxides, Nitro-FAs) PPAR/RXR Heterodimer Binds to Peroxisome Proliferator Response Elements (PPREs) in gene promoters. mdpi.com, nih.gov
Metabolites (e.g., CLA-derived) Nuclear Factor-kappa B (NF-κB) Inhibition of activity via PPARγ-dependent pathway. hmdb.ca
Post-Translational Modification Nitrated Metabolites Protein Cysteine/Histidine Residues Covalent modification via nitroalkylation (Michael addition). mdpi.com, nih.gov, pnas.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
7,8-dihydroxy-hexadecadienoic acid (DHHD)
9,12-Hexadecadienoic acid
Arachidonic acid
Calcineurin
Conjugated linoleic acid (CLA)
Cytochrome P450 (CYP)
Epoxyeicosatrienoic acids (EETs)
This compound
Lipoxygenase (LOX)
Nitric Oxide
Nitrated fatty acids (NO₂-FAs)
Nuclear Factor-kappa B (NF-κB)
Palmitic acid
Peroxisome Proliferator-Activated Receptors (PPARs)
Retinoid X Receptor (RXR)

Chemical Synthesis Methodologies for Hexadeca 8,11 Dienoic Acid

The synthesis of specific polyunsaturated fatty acids (PUFAs) like hexadeca-8,11-dienoic acid presents a significant challenge in organic chemistry, primarily due to the need for precise control over the location and stereochemistry of the double bonds. Various strategies have been developed to achieve this, ranging from the introduction of double bonds into a saturated carbon chain to the construction of the entire molecule from smaller, functionalized precursors.

Analytical Methodologies for Hexadeca 8,11 Dienoic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Hexadeca-8,11-dienoic acid from complex lipid mixtures, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. ekb.egnih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile fatty acid methyl esters (FAMEs). ekb.egdkfz.de This process, often involving trans-esterification, allows the compounds to be vaporized and passed through the GC column. dkfz.de

The sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column, such as an HP-5MS column. nih.gov Separation is achieved based on the boiling points and interactions of the FAMEs with the column's stationary phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for initial identification.

As the components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). ekb.eg The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion and characteristic fragmentation patterns. Identification is confirmed by comparing these spectra and retention times to those of known standards and spectral libraries like NIST or Wiley. ekb.eg Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard. dkfz.de

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis

ParameterDescriptionCommon Implementation
DerivatizationConversion of fatty acids to volatile esters (FAMEs).Trans-esterification with methanol. dkfz.de
ColumnSeparates compounds based on volatility and polarity.HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 250 µm x 0.25 µm. nih.gov
IonizationGenerates charged ions for mass analysis.Electron Ionization (EI) at 70 eV. ekb.eg
DetectionIdentifies compounds based on mass spectrum and retention time.Comparison with Wiley and NIST mass spectral libraries. ekb.eg

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a powerful tool for analyzing PUFAs without the need for derivatization. lcms.cz This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.

For fatty acid analysis, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase like a C18 column. lcms.czmdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve ionization efficiency. lcms.czmdpi.comnih.gov A gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate a wide range of fatty acids in a single run. nih.gov

The eluent from the HPLC column is directed into the mass spectrometer's ion source, with electrospray ionization (ESI) in negative mode being a common choice for fatty acids, as it efficiently generates deprotonated molecules [M-H]⁻. lcms.cznih.gov The mass spectrometer then separates and detects these ions. The high sensitivity and selectivity of LC-MS/MS, particularly with methods like multiple reaction monitoring (MRM), allow for precise quantification and identification of specific fatty acids even at low concentrations in complex biological samples like plasma. lcms.cznih.gov

Table 2: Example LC-MS/MS Parameters for PUFA Analysis

ParameterDescriptionCommon Implementation
ColumnStationary phase for separation.Reversed-phase C18 column (e.g., Shim-pack XR-ODSII, Phenomenex Kinetex XB-C18). lcms.czmdpi.com
Mobile PhaseSolvent system to carry the sample through the column.Gradient of Acetonitrile and 10mM Ammonium Formate/Acetate. lcms.czmdpi.comnih.gov
Flow RateSpeed of the mobile phase.0.4 - 0.45 mL/min. lcms.czmdpi.comnih.gov
Ionization ModeMethod for generating ions.Negative Electrospray Ionization (ESI). lcms.cznih.gov
MS DetectionAnalysis of ions for identification and quantification.Triple Quadrupole Mass Spectrometer using Multiple Reaction Monitoring (MRM). lcms.cznih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the separation of lipid classes, including free fatty acids, from complex mixtures. nih.govaocs.orgrockefeller.edu The technique operates on the principle of adsorption chromatography, where separation is based on the polarity of the molecules. rockefeller.edu

In TLC, the stationary phase is a thin layer of an adsorbent material, typically silica (B1680970) gel, coated onto a plate of glass or plastic. nih.govrockefeller.edu The lipid sample is applied as a small spot near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase), which is often a nonpolar mixture such as petroleum ether, diethyl ether, and acetic acid. rockefeller.edu

As the mobile phase ascends the plate via capillary action, it carries the sample components with it. rockefeller.edu Less polar compounds travel further up the plate with the nonpolar solvent, while more polar compounds (like free fatty acids) interact more strongly with the polar silica gel and move shorter distances. column-chromatography.com This differential migration separates the lipid classes. After development, the separated spots can be visualized, for example, by spraying with a reagent and charring, and then quantified using densitometry. aocs.org TLC is also useful as a preparative technique to isolate specific lipid fractions for further analysis by other methods like GC-MS. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, including its carbon framework, the location of its double bonds, and its exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound in solution. weebly.com It provides detailed information about the molecular topology by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. weebly.comlibretexts.org

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, the olefinic protons (=CH-) at the double bonds would appear in a characteristic downfield region of the spectrum (typically δ 5.3-5.4 ppm). The signals for protons adjacent to the double bonds (allylic protons) and the carboxylic acid group would also have distinct chemical shifts.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The carboxyl carbon (COOH) resonates at a very downfield chemical shift (e.g., >170 ppm), while the olefinic carbons appear in the δ 120-140 ppm range, helping to confirm the presence of double bonds. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms. nih.govarkat-usa.org COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon chain. HMBC shows correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the precise location of the double bonds at the C8 and C11 positions.

Mass spectrometry is critical for determining the molecular weight and formula of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): This technique measures the mass-to-charge ratio (m/z) with very high accuracy (to several decimal places). researchgate.net This precision allows for the unambiguous determination of the elemental composition and thus the exact molecular formula of the compound. For this compound (C₁₆H₂₈O₂), the expected exact mass of the deprotonated molecule [M-H]⁻ would be calculated and compared to the measured value to confirm its identity.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific ion (the precursor ion, e.g., the [M-H]⁻ of this compound) is selected and fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is highly characteristic of the molecule's structure. For fatty acids, cleavage often occurs at specific points, particularly near the double bonds, which helps to locate their positions along the carbon chain. chim.lulibretexts.org For instance, analysis of a related dihydroxy C16 fatty acid (8,11-DiHHME) showed characteristic fragment ions that helped to confirm the location of the functional groups. researchgate.net

Table 3: Predicted High-Resolution Mass and MS/MS Fragments for this compound

AnalysisIonPredicted m/zInformation Provided
HR-MS[C₁₆H₂₈O₂ - H]⁻251.2016Confirms the molecular formula. researchgate.net
MS/MS[M-H-H₂O]⁻233.1909Loss of water, a common fragmentation for some fatty acids. nih.gov
Fragments from cleavage at C-C bondsVariableProvides structural information on the position of double bonds. chim.lulibretexts.org

Derivatization Techniques for Enhanced Analysis (e.g., DMOX derivatives, nicotinyl esters)

Derivatization chemically modifies a compound to produce a new substance with properties that are more suitable for a given analytical method. researchgate.net For the GC-MS analysis of fatty acids such as this compound, derivatization serves to increase volatility, improve chromatographic peak shape, and, crucially, create derivatives that yield structurally informative mass spectra, which is essential for determining the precise location of double bonds. researchgate.netaocs.org

4,4-Dimethyloxazoline (DMOX) Derivatives

DMOX derivatives are highly effective for elucidating the structure of unsaturated fatty acids by GC-MS. nih.govnih.gov The nitrogen-containing oxazoline (B21484) ring at the carboxyl end of the fatty acid directs fragmentation in the mass spectrometer. nih.gov During electron impact ionization, fragmentation occurs along the alkyl chain, and the resulting mass spectrum displays a series of ion clusters. The position of a double bond is revealed by a characteristic 12 atomic mass unit (amu) gap between the most intense fragment ions in adjacent clusters, corresponding to the -CH=CH- group, instead of the usual 14 amu gap for a saturated -CH2-CH2- group. nih.gov This makes DMOX derivatization an invaluable tool for distinguishing between positional isomers of dienoic acids.

The preparation of DMOX derivatives can be achieved through a mild, two-step method. nih.govresearchgate.net First, the fatty acid is converted to its methyl ester (FAME), which is then reacted with 2-amino-2-methyl-1-propanol (B13486) to form a hydroxyamide. researchgate.net This intermediate is subsequently cyclized to the DMOX derivative using a reagent like trifluoroacetic anhydride (B1165640) under mild heat. nih.govresearchgate.net

Table 1: Overview of DMOX Derivatization for GC-MS Analysis

Step Procedure Purpose Reference
1. Esterification Convert free fatty acid to Fatty Acid Methyl Ester (FAME). Initial step for the subsequent amidation reaction. researchgate.net
2. Aminolysis React FAME with 2-amino-2-methyl-1-propanol and a catalyst (e.g., sodium methoxide) at room temperature. Forms the N-(2-hydroxy-1,1-dimethylethyl)amide intermediate. nih.govresearchgate.net
3. Cyclization Treat the hydroxyamide with a dehydrating agent (e.g., trifluoroacetic anhydride) under mild conditions (e.g., 50°C). Converts the intermediate into the final 4,4-dimethyloxazoline (DMOX) derivative. nih.gov
4. Analysis Analyze the DMOX derivative by Gas Chromatography-Mass Spectrometry (GC-MS). Separate the derivative and generate a mass spectrum that allows for the determination of double bond positions. nih.govunsw.edu.au

Nicotinyl and Picolinyl Esters

Similar to DMOX derivatives, nitrogen-containing esters can be used to determine fatty acid structure via GC-MS. Picolinyl esters, which are isomers of nicotinyl esters (both are pyridinecarboxylic acid esters), are well-documented for this purpose. nih.govaocs.org The pyridine (B92270) ring in the derivative localizes the positive charge during mass spectrometry analysis. nih.gov This leads to a series of radical-induced cleavage reactions along the fatty acid chain, producing diagnostic ions that allow for the assignment of double bond positions and branching points. nih.govresearchgate.net The synthesis involves converting the fatty acid to its acid chloride, which is then reacted with the corresponding alcohol (e.g., 3-pyridylcarbinol for picolinyl esters). nih.gov While effective, the preparation of these derivatives can require higher temperatures, and they may be less stable during storage compared to other derivatives. aocs.org

Quantification Approaches for Endogenous Metabolites

Quantifying endogenous metabolites of this compound, which are often present at very low concentrations in complex biological matrices, requires highly sensitive and specific analytical methods. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for this application. conicet.gov.arnih.govlipidmaps.org

The general workflow for quantification involves several key steps:

Sample Preparation and Extraction: Lipids, including this compound and its metabolites, are first extracted from the biological sample (e.g., plasma, urine, tissue homogenates) using a suitable solvent system. conicet.gov.arnih.gov Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analytes of interest. conicet.gov.ar

Internal Standards: For accurate quantification, a known amount of an internal standard is added to the sample before extraction. nih.gov The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound), which behaves identically to the endogenous compound during extraction, chromatography, and ionization, thereby correcting for any sample loss or matrix effects. nih.govd-nb.info

Chromatographic Separation: The extracted lipids are separated using reverse-phase HPLC, which separates molecules based on their hydrophobicity. conicet.gov.arnih.gov

Mass Spectrometric Detection and Quantification: The separated analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. conicet.gov.arnih.gov Quantification is usually performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect a specific precursor-to-product ion transition for each analyte and internal standard. d-nb.info This provides exceptional specificity and sensitivity, allowing for the accurate measurement of metabolite concentrations. d-nb.info

Research on the metabolism of similar fatty acids provides a framework for the expected metabolites of this compound. For instance, studies on nitrated octadeca-9,11-dienoic acid have identified its shorter-chain β-oxidation products, including dinor- (C16) and tetranor- (C14) metabolites in urine. conicet.gov.arnih.gov By analogy, this compound (a C16 fatty acid) would be expected to undergo β-oxidation to produce C14 (tetranor) and C12 (hexanor) dienoic acid metabolites.

Table 2: Potential Endogenous Metabolites of this compound and Analytical Strategy

Putative Metabolite Molecular Formula Metabolic Process Primary Analytical Approach
Tetradeca-6,9-dienoic acid C₁₄H₂₄O₂ β-oxidation (dinor metabolite) HPLC-MS/MS with MRM
Dodeca-4,7-dienoic acid C₁₂H₂₀O₂ β-oxidation (tetranor metabolite) HPLC-MS/MS with MRM
Hexadeca-5,8,11-trienoic acid C₁₆H₂₆O₂ Δ5-Desaturation GC-MS of DMOX/picolinyl esters or HPLC-MS/MS
Octadeca-10,13-dienoic acid C₁₈H₃₂O₂ Chain Elongation GC-MS of DMOX/picolinyl esters or HPLC-MS/MS

Advanced Research Directions and Future Perspectives on Hexadeca 8,11 Dienoic Acid

Elucidating Undiscovered Biosynthetic and Metabolic Pathways

While the metabolic fates of some fatty acids are well-documented, the complete biosynthetic and metabolic network for hexadeca-8,11-dienoic acid is not fully mapped. Future research should focus on identifying novel enzymatic processes and metabolic routes.

Detailed Research Findings: Studies on analogous fatty acids provide a roadmap for this exploration. For instance, the metabolism of the related octadeca-8,11-dienoic acid in rats has been shown to yield eicosa-10,13-dienoic acid (20:2 n-7) and eicosa-7,10,13-trienoic acid (20:3 n-7), indicating that this compound may similarly act as a precursor for longer-chain fatty acids through elongation and desaturation steps. capes.gov.br Conversely, it could also be a product of the partial degradation of C20:2(n-7) fatty acids. capes.gov.br In some organisms, the biosynthesis of dienoic fatty acids involves specific desaturase enzymes. For example, the biosynthesis of (E,Z)-6,11-hexadecadienoic acid in the Chinese tussah silkworm involves a Δ6 and a Δ11 desaturase. ebi.ac.uk Investigating the potential for similar Δ8 and Δ11 desaturase activities on a palmitic acid (C16:0) precursor is a critical research avenue.

Another key metabolic process is β-oxidation. Studies on hydroxylated C18 and C16 dienoic acids, such as 13-hydroxy-9,11-octadecadienoic acid, show they are metabolized via β-oxidation to shorter chain acids like 11-hydroxy-7,9-hexadecadienoic acid while retaining their core structural features. nih.gov Similarly, the vascular metabolite 7,8-dihydroxy-hexadecadienoic acid is formed through two cycles of β-oxidation from its C20 precursor. ahajournals.orgnih.gov Elucidating how this compound is processed through β-oxidation pathways, and identifying the resulting metabolites, will be crucial for understanding its lifecycle and downstream effects.

Potential Metabolic Process Precursor/Substrate Key Enzymes (Hypothesized) Potential Product(s) Supporting Evidence (Analogous Compounds)
Chain Elongation & Desaturation This compoundElongases, DesaturasesLonger-chain polyunsaturated fatty acids (e.g., C18:3, C20:3)Metabolism of Octadeca-8,11-dienoic acid in rats capes.gov.br
Chain Shortening (β-Oxidation) Eicosa-10,13-dienoic acidAcyl-CoA oxidasesThis compoundDegradation of C20:2(n-7) to C18:2(n-7) capes.gov.br
De Novo Desaturation Palmitic acid (C16:0)Δ8-desaturase, Δ11-desaturaseThis compoundΔ6/Δ11 desaturases in silkworm pheromone synthesis ebi.ac.uk
Metabolism via β-Oxidation This compoundAcyl-CoA dehydrogenasesC14 and C12 dienoic acidsβ-oxidation of other C16 dienoic acids nih.govahajournals.org

Comprehensive Mapping of Molecular Targets and Signal Transduction Networks

Beyond its structural role in membranes, this compound and its derivatives likely function as signaling molecules. A primary research goal is to identify their specific molecular targets and the signal transduction pathways they modulate.

Detailed Research Findings: Research on related lipids offers compelling leads. For example, nitro-fatty acids, including nitrated derivatives of hexadecadienoic acids, are known to mediate broad anti-inflammatory responses. conicet.gov.ar These molecules act as electrophiles that can modify key signaling proteins, activating pathways such as Keap1-Nrf2 and targeting transcription factors like PPARγ (peroxisome proliferator-activator receptor-γ) and NF-κB (nuclear factor kappa B). conicet.gov.arvulcanchem.com It is plausible that this compound or its nitrated/oxidized metabolites could engage these same networks.

Furthermore, polyunsaturated fatty acids and their metabolites can influence membrane-associated signaling. The incorporation of epoxyeicosatrienoic acids (EETs) into phospholipids (B1166683) is thought to influence membrane signal transduction processes. ahajournals.org Their C16 metabolites, such as 7,8-dihydroxy-hexadecadienoic acid, also exhibit biological activity, suggesting that the metabolic products of this compound could have signaling roles. ahajournals.orgnih.gov The ability of other C16 polyunsaturated fatty acids to enhance the fluidity and flexibility of cell membranes directly impacts the function of embedded receptors and signaling complexes. medchemexpress.com Future studies should employ techniques like affinity chromatography and proteomics to pull down binding partners and map the interactome of this compound.

Potential Signaling Pathway Molecular Target(s) Potential Biological Effect Supporting Evidence (Analogous Compounds)
Anti-inflammatory Signaling NF-κB, Keap1-Nrf2, PPARγRegulation of inflammation, oxidative stress responseActivity of other dienoic acids and nitro-fatty acids conicet.gov.arvulcanchem.com
Membrane-Associated Signaling G-protein coupled receptors, Ion channelsModulation of vascular tone, cellular communicationActivity of EETs and their C16 metabolites ahajournals.orgnih.gov
Arachidonic Acid Metabolism Cyclooxygenases, LipoxygenasesAltered prostanoid and leukotriene productionEffects of conjugated linoleic acid metabolites vulcanchem.com

Investigating Ecological Roles Beyond Known Pheromone Functions

While some isomers of C16:2 acids are famous as insect pheromone precursors, the ecological roles of this compound may be far more diverse. ebi.ac.ukvulcanchem.com Research should aim to uncover functions related to nutrition, defense, and inter-species communication outside of insect mating.

Detailed Research Findings: The presence of hexadecadienoic acid has been documented in various organisms, hinting at diverse functions. It has been identified as a constituent fatty acid in commercially important freshwater fish from Lake Victoria, suggesting a structural or nutritional role within the aquatic food web. nih.gov In the microbial world, certain polyunsaturated fatty acids exhibit potent antimicrobial properties. For instance, hexadecatrienoic acid (C16:3) from cyanobacteria has been shown to inhibit the growth of pathogenic bacteria like Propionibacterium acnes. This raises the possibility that this compound could serve as a defense molecule for some organisms. Furthermore, some fungi produce dienoic acids as phytotoxins, using them for biocontrol against competing plants. atamanchemicals.com Investigating the distribution of this compound in various ecosystems, from marine algae to soil microbes, could reveal novel ecological interactions. researchgate.net

Development of Novel Synthetic Routes for Specific Isomers

The precise biological activity of a dienoic acid is dictated by the position and stereochemistry (cis/trans) of its double bonds. Therefore, the ability to synthesize specific isomers of this compound is paramount for research. Future work should focus on developing efficient and stereoselective synthetic methods.

Detailed Research Findings: Both chemical and biological synthesis strategies are promising. Chemical methods used for analogous compounds can be adapted. For example, the synthesis of hexadeca-2,4,8,10-tetraenoic acid isomers has been achieved through multi-step processes involving partial hydrogenation of acetylenic intermediates using Lindlar's catalyst to create specific cis-double bonds. publish.csiro.au Another powerful technique involves the use of organometallic catalysts; a route for 7,9-hexadecadienoic acid uses dirhodium catalysts for selective dehydrogenation of a saturated precursor. vulcanchem.com

Metabolic engineering offers a compelling alternative for producing specific isomers. The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce uncommon C16 conjugated fatty acids by expressing desaturase genes from the insect Manduca sexta. mdpi.comresearchgate.net This approach could be tailored to produce this compound by identifying and expressing the appropriate Δ8 and Δ11 desaturases in a suitable microbial chassis.

Synthetic Approach Methodology Key Features Reference Example
Chemical Synthesis Partial hydrogenation of alkynesUtilizes catalysts like Lindlar's to create cis-double bonds from triple bonds.Synthesis of hexadeca-tetraenoic acid isomers publish.csiro.au
Chemical Synthesis Selective DehydrogenationEmploys organometallic catalysts to introduce double bonds at specific locations.Synthesis of 7,9-hexadecadienoic acid vulcanchem.com
Metabolic Engineering Heterologous gene expressionIntroduction of specific desaturase enzymes into a microbial host like yeast.Production of C16 conjugated fatty acids in Yarrowia lipolytica mdpi.com

Application of Advanced Lipidomics and Metabolomics Technologies for Profiling

To understand the role of this compound in complex biological systems, sensitive and comprehensive analytical tools are required. The application of cutting-edge lipidomics and metabolomics technologies will be essential for its detection, quantification, and the characterization of its metabolic network.

Detailed Research Findings: Modern mass spectrometry (MS)-based techniques are at the forefront of lipid analysis. Targeted metabolomic profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive quantification of specific fatty acids, including C16:2 isomers, in biological samples like blood plasma. frontiersin.orgfrontiersin.orgnih.gov Such methods are powerful for correlating changes in fatty acid levels with disease states or physiological challenges, such as chronic viral infections. biorxiv.org

To discover novel metabolites and pathways, more advanced, non-targeted approaches are needed. A recently developed workflow combining liquid chromatography with ozone-induced dissociation mass spectrometry (LC-OzID-MS) enables the de novo identification of fatty acid isomers by precisely locating double bonds. researchgate.net This technique has already led to the discovery of previously unknown hexadecadienoic acid isomers in humans. researchgate.net The use of stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C-labeled) this compound as an internal standard or tracer in these experiments will be critical for accurate quantification and for performing metabolic flux analysis, revealing the dynamics of its synthesis and turnover in vivo. nih.govisotope.com

Q & A

(Basic) What are the optimal laboratory synthesis routes for Hexadeca-8,11-dienoic acid, and how can reaction efficiency be quantified?

Methodological Answer:
this compound can be synthesized via halogenation of 1,4-butanediol derivatives or catalytic ring-opening of cyclic ethers like tetrahydrofuran (THF). For example, Vilsmeier reagent-mediated reactions enable selective dihalogenation of aliphatic chains, which can subsequently undergo carboxylation . Efficiency is quantified using gas chromatography (GC) to monitor reaction progress and nuclear magnetic resonance (NMR) to confirm regioselectivity. Yield optimization requires temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Comparative analysis of byproducts (e.g., mono- or tri-unsaturated analogs) via thin-layer chromatography (TLC) is critical .

(Basic) How can researchers isolate and purify this compound from complex biological matrices?

Methodological Answer:
The Bligh-Dyer method (chloroform-methanol-water, 1:2:0.8 v/v) efficiently extracts lipids, including dienoic acids, from tissues . Post-extraction, purify the chloroform layer via silica gel chromatography, eluting with hexane:ethyl acetate (95:5) to separate unsaturated fatty acids. Confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 205 nm for conjugated dienes . For trace-level analysis, derivatize to methyl esters and employ GC-MS with a polar capillary column (e.g., DB-WAX) .

(Advanced) What experimental models are suitable for studying the enzyme inhibition effects of this compound?

Methodological Answer:
In vitro assays using rat liver microsomes can assess ∆9-desaturase inhibition, a key enzyme in polyunsaturated fatty acid biosynthesis . Incubate microsomes with 50–100 µM this compound and monitor stearic acid conversion to oleic acid via GC. For in vivo models, administer the compound (10–20 mg/kg) to zebrafish and analyze hepatic lipid profiles using LC-MS/MS. Conflicting data on enzyme specificity (e.g., ∆8 vs. ∆9 desaturases) require knockout models or isotopic tracing (¹⁴C-labeled substrates) to resolve .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from differences in experimental design, such as:

  • Concentration ranges : Low doses (≤10 µM) may show stimulatory effects, while higher doses (≥50 µM) induce toxicity .
  • Cell lines : Primary hepatocytes vs. immortalized lines (e.g., HepG2) exhibit divergent metabolic responses.
  • Oxidative stability : Auto-oxidation during storage alters bioactivity. Use antioxidants (e.g., BHT) and store under argon .
    Validate findings via dose-response curves, triplicate assays, and orthogonal methods (e.g., qPCR for gene expression vs. enzymatic activity assays) .

(Basic) What analytical techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • ¹H NMR : Identify diene protons (δ 5.3–5.5 ppm, coupling constant J = 10–12 Hz for trans double bonds) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and conjugated dienes (1600–1650 cm⁻¹) .
  • HRMS : Exact mass confirmation (theoretical m/z 280.45 for [M-H]⁻) using electrospray ionization in negative mode .

(Advanced) How to design a metabolomics study to map this compound’s integration into lipid pathways?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹³C-labeled this compound and track incorporation into phospholipids via LC-MS/MS .
  • Knockout models : Use CRISPR-Cas9 to silence fatty acid transport proteins (e.g., FATP4) in cell lines and compare uptake kinetics .
  • Multi-omics integration : Pair lipidomics data with transcriptomics (RNA-seq) to correlate enzyme expression (e.g., elongases) with metabolite levels .

(Safety) What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats to prevent skin contact .
  • Ventilation : Use fume hoods during synthesis/extraction to minimize inhalation of chloroform vapors .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.